

In Vitro Effects of DS-1205b on Cancer Cell Migration: A Technical Guide

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Compound of Interest

Compound Name: DS-1205b free base

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Introduction

DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. [1][2][3] AXL is implicated in various aspects of cancer progression, including cell migration, invasion, and the development of therapeutic resistance. [1][4] Upregulation of AXL has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). [1][3] This technical guide provides an in-depth overview of the in vitro effects of DS-1205b on cancer cell migration, with a focus on the experimental protocols and the underlying signaling pathways.

Quantitative Data Summary

The in vitro efficacy of DS-1205b in inhibiting cancer cell migration has been quantified in studies utilizing AXL-overexpressing NIH3T3 cells. The primary method for assessing migration was a real-time cell analysis system that measures changes in electrical impedance as cells migrate across a membrane. [1][2]

Cell Line	Assay Type	Ligand	DS-1205b Concentration	Effect on Cell Migration	EC50	Reference
AXL-overexpressing NIH3T3	Real-time cell migration assay (xCELLigence)	hGAS6	3.3–33 nM	Significant suppression of cell index (CI)	2.7 nM	[1][2]

Table 1: Summary of Quantitative Data on the In Vitro Effects of DS-1205b on Cancer Cell Migration.

Experimental Protocols

Real-Time Cell Migration Assay (xCELLigence System)

This method allows for the dynamic monitoring of cell migration by measuring the electrical impedance across a membrane with microelectrodes.

Materials:

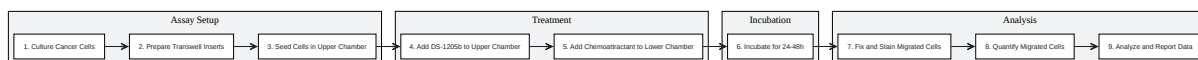
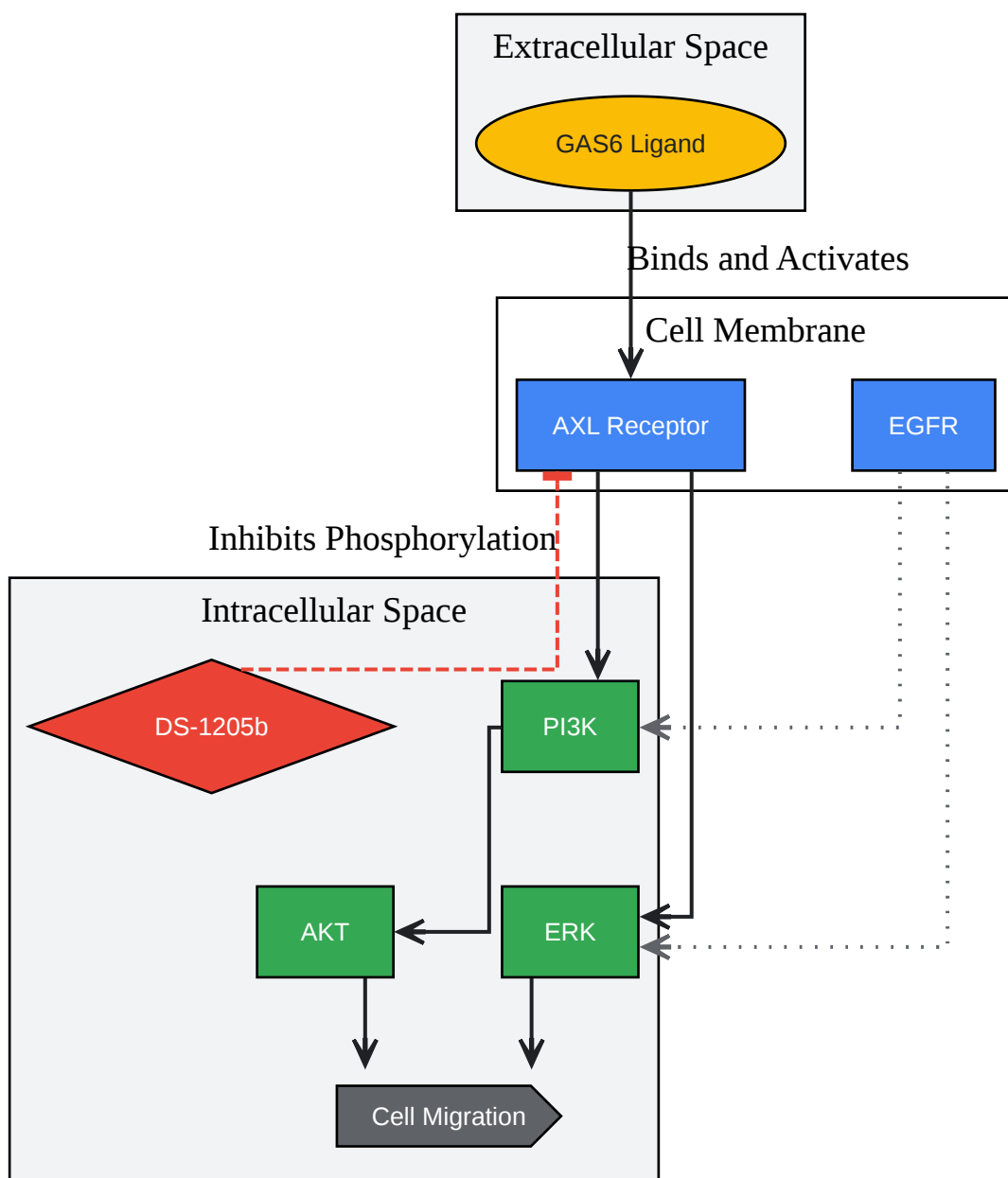
- CIM-Plate 16 (ACEA Biosciences)
- AXL-overexpressing NIH3T3 cells
- Serum-free medium
- Medium supplemented with 10% fetal bovine serum (FBS)
- Recombinant human GAS6 (hGAS6)
- DS-1205b
- xCELLigence RTCA DP instrument

Protocol:

- **Plate Preparation:** Add 160 μ L of serum-free medium to the lower chamber of the CIM-Plate 16.
- **Cell Seeding:** Seed AXL-overexpressing NIH3T3 cells in the upper chamber at a density of 2×10^4 cells per well in serum-free medium.
- **Compound Addition:** Add DS-1205b at various concentrations (e.g., 3.3, 10, 33 nM) to the upper chamber.
- **Ligand Stimulation:** Add hGAS6 to the lower chamber as a chemoattractant.
- **Data Acquisition:** Place the CIM-Plate 16 on the xCELLigence RTCA DP instrument and monitor the cell index (CI), which represents the relative change in electrical impedance, every 15 minutes for a defined period (e.g., 24 hours).
- **Data Analysis:** The CI values are plotted against time to generate migration curves. The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Signaling Pathways

DS-1205b exerts its inhibitory effect on cancer cell migration by targeting the AXL signaling pathway. In the context of EGFR-TKI resistance in NSCLC, AXL upregulation provides a bypass signaling route that promotes cell survival and migration. DS-1205b directly inhibits the phosphorylation of AXL, thereby blocking downstream signaling cascades.



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Address: 3281 E Guasti Rd

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